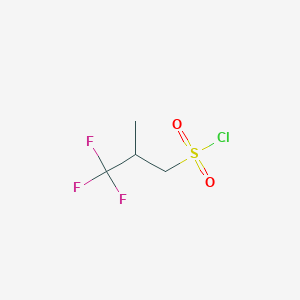

3,3,3-trifluoro-2-methylpropane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

3,3,3-trifluoro-2-methylpropane-1-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6ClF3O2S/c1-3(4(6,7)8)2-11(5,9)10/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDRKYWBGDPTJQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClF3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1780587-69-0 | |

| Record name | 3,3,3-trifluoro-2-methylpropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3,3-trifluoro-2-methylpropane-1-sulfonyl chloride typically involves the reaction of 3,3,3-trifluoro-2-methylpropane-1-sulfonic acid with thionyl chloride (SOCl2). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group. The general reaction scheme is as follows:

CF3CH2CH2SO3H+SOCl2→CF3CH2CH2SO2Cl+SO2+HCl

Industrial Production Methods: In industrial settings, the production of 3,3,3-trifluoro-2-methylpropane-1-sulfonyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems helps in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 3,3,3-Trifluoro-2-methylpropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide, sulfonate ester, and other derivatives.

Hydrolysis: In the presence of water, it hydrolyzes to form 3,3,3-trifluoro-2-methylpropane-1-sulfonic acid.

Reduction: It can be reduced to the corresponding sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Hydrolysis: This reaction occurs readily in aqueous environments or in the presence of a base like sodium hydroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used under anhydrous conditions.

Major Products:

Sulfonamides: Formed by reaction with amines.

Sulfonate Esters: Formed by reaction with alcohols.

Sulfonic Acid: Formed by hydrolysis.

Scientific Research Applications

Chemical Applications

1.1 Synthesis and Reactivity

This compound serves as a valuable building block in organic synthesis. Its trifluoromethyl group enhances the stability and lipophilicity of the resulting molecules, making it suitable for synthesizing complex organic compounds. The compound can undergo various reactions:

- Oxidation : Converts sulfonamide groups to sulfonyl chlorides.

- Reduction : Forms amines from sulfonyl chlorides.

- Substitution Reactions : Generates various derivatives depending on the nucleophile employed.

These chemical properties facilitate its use in creating pharmaceuticals and agrochemicals.

| Reaction Type | Product Formed |

|---|---|

| Oxidation | 3,3,3-Trifluoro-2-methylpropane-1-sulfonyl chloride |

| Reduction | 3,3,3-Trifluoro-2-methylpropane-1-amine |

| Substitution | Various derivatives based on nucleophile used |

Biological Applications

2.1 Drug Discovery

In biological research, 3,3,3-trifluoro-2-methylpropane-1-sulfonyl chloride can act as a probe or inhibitor in enzyme and receptor studies. Its structural features allow it to interact effectively with biological targets, aiding in drug discovery processes.

Case Study: Enzyme Inhibition

A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways. The trifluoromethyl group significantly increased binding affinity to target proteins compared to non-fluorinated analogs.

Medicinal Applications

3.1 Therapeutic Development

The compound's potential medicinal applications include its role as a lead compound for developing new therapeutic agents. Its ability to modulate biological pathways makes it a candidate for treating various diseases.

Example: Anticancer Agents

Research has shown that compounds containing the trifluoromethyl group exhibit enhanced activity against cancer cell lines due to improved pharmacokinetic properties. This has led to the exploration of 3,3,3-trifluoro-2-methylpropane-1-sulfonyl chloride derivatives in anticancer drug development.

Industrial Applications

4.1 Specialty Chemicals Production

In industrial settings, this compound is utilized in producing specialty chemicals and materials requiring high stability and reactivity. Its unique properties make it suitable for applications in:

- Agrochemicals : As intermediates in pesticide synthesis.

- Materials Science : In the development of polymers with enhanced thermal stability.

Mechanism of Action

The mechanism of action of 3,3,3-trifluoro-2-methylpropane-1-sulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The trifluoromethyl group enhances the compound’s reactivity and stability, making it a valuable reagent in organic synthesis.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key properties of 3,3,3-trifluoro-2-methylpropane-1-sulfonyl chloride with analogous sulfonyl chlorides:

Key Observations :

- The trifluoromethyl group in the target compound enhances electron-withdrawing effects, increasing electrophilicity at the sulfur center compared to non-fluorinated analogs like benzenesulfonyl chloride .

- Fluorinated compounds generally exhibit lower boiling points and higher densities than aromatic sulfonyl chlorides due to reduced molecular symmetry and stronger intermolecular forces (e.g., dipole-dipole interactions) .

Biological Activity

3,3,3-Trifluoro-2-methylpropane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its unique trifluoromethyl group. This group significantly influences the biological activity of compounds, enhancing their pharmacological properties. This article reviews the biological activity of 3,3,3-trifluoro-2-methylpropane-1-sulfonyl chloride, focusing on its synthesis, biological effects, and potential applications.

The presence of the trifluoromethyl group () in 3,3,3-trifluoro-2-methylpropane-1-sulfonyl chloride contributes to its increased lipophilicity and metabolic stability. The sulfonyl chloride functional group is known for its reactivity in various chemical transformations, making it a valuable intermediate in drug development.

Antimicrobial Activity

Research indicates that compounds containing the trifluoromethyl and sulfonyl groups exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of aryl-urea containing these groups displayed minimum inhibitory concentrations (MICs) against various bacterial strains such as Bacillus mycoides, Escherichia coli, and Candida albicans. The most potent derivative showed an MIC of 4.88 µg/mL against these pathogens .

| Compound | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| 8 | B. mycoides | 4.88 |

| 8 | E. coli | Not specified |

| 8 | C. albicans | Not specified |

Anticancer Activity

The anticancer potential of compounds featuring the trifluoromethyl and sulfonyl groups has been extensively studied. In vitro assays revealed that several derivatives exhibited IC50 values superior to Doxorubicin against multiple cancer cell lines including A549 (lung cancer), HCT116 (colon cancer), and HePG2 (liver cancer). For example:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 7 | PACA2 | 44.4 |

| 8 | PACA2 | 22.4 |

| 9 | HCT116 | 17.8 |

These results indicate a promising profile for further development as anticancer agents .

The mechanism by which these compounds exert their biological effects often involves interaction with specific molecular targets within cells. For instance:

- The trifluoromethyl group enhances binding affinity to target proteins through multipolar interactions.

- Down-regulation of critical genes involved in cancer progression (e.g., TP53, BRCA1, and EGFR) has been observed in treated cells, suggesting a multi-target approach to inhibit tumor growth .

Case Studies

One notable case involved the synthesis of N-(trans-4-aminocyclohexyl)-3,3,3-trifluoropropane-1-sulfonamide, which demonstrated significant antibacterial activity and was effective against resistant strains . Another study highlighted the stability improvements when substituting certain groups with trifluoropropyl moieties in drug candidates aimed at visceral leishmaniasis .

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing 3,3,3-trifluoro-2-methylpropane-1-sulfonyl chloride, and how is purity validated?

- Methodology : This compound is typically synthesized via chlorination of the corresponding sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosgene (COCl₂). The reaction requires anhydrous conditions, inert atmosphere (e.g., N₂), and solvents such as dichloromethane. Purification involves fractional distillation or column chromatography. Purity is validated via ¹⁹F NMR (to confirm trifluoromethyl integrity) and HPLC (to detect hydrolyzed byproducts like sulfonic acids) .

Q. What nucleophilic substitution reactions are feasible with this sulfonyl chloride?

- Methodology : The sulfonyl chloride group reacts with nucleophiles like amines (to form sulfonamides) or alcohols (to form sulfonate esters). Reactions are performed in aprotic solvents (e.g., THF) with a non-nucleophilic base (e.g., triethylamine) to scavenge HCl. Example: Reaction with benzylamine at 0–25°C yields N-benzyl sulfonamide derivatives .

Q. How should this compound be stored to prevent decomposition?

- Methodology : Store under inert gas (argon) at 2–8°C in moisture-resistant containers. Desiccants like molecular sieves are recommended. Decomposition via hydrolysis to sulfonic acid is monitored by IR spectroscopy (loss of S=O stretch at ~1370 cm⁻¹) .

Advanced Research Questions

Q. How does the methyl group at position 2 influence reactivity compared to non-methylated analogs (e.g., 3,3,3-trifluoropropane-1-sulfonyl chloride)?

- Mechanistic Insight : The methyl group induces steric hindrance, slowing nucleophilic attack at the sulfur center. Kinetic studies (e.g., using competition experiments with pyridine derivatives) show reduced reaction rates compared to linear analogs. Density Functional Theory (DFT) calculations can model steric and electronic effects .

Q. What strategies mitigate elimination side reactions during sulfonamide synthesis?

- Optimization : Lower reaction temperatures (0–5°C) and slow reagent addition reduce elimination. Use of bulky bases (e.g., 2,6-lutidine) minimizes base-induced dehydrohalogenation. Reaction progress is monitored via TLC (Rf shift) or in situ IR spectroscopy .

Q. How does the trifluoromethyl group modulate electrophilicity and reaction kinetics?

- Electrophilicity Analysis : The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the sulfur center, accelerating nucleophilic substitution. Comparative kinetic studies (e.g., Hammett plots) with non-fluorinated analogs reveal a 10–20x rate increase. Solvent effects (e.g., polarity) further modulate reactivity .

Q. What advanced analytical techniques characterize sulfonylation products?

- Analytical Workflow :

- 19F NMR : Confirms retention of the trifluoromethyl group (δ ~ -60 to -70 ppm).

- HRMS : Validates molecular ion peaks (e.g., [M+H]⁺).

- X-ray Crystallography : Resolves steric effects in crystalline sulfonamides .

Q. Are there documented applications in bioactive molecule synthesis?

- Case Studies : Derivatives are used as intermediates in protease inhibitors (e.g., targeting hepatitis C NS3/4A) due to their hydrolytic stability. Biological assays (e.g., IC₅₀ measurements) require coupling with pharmacophores like quinoline or pyridazine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.